2,6-Lutidine N-oxide

描述

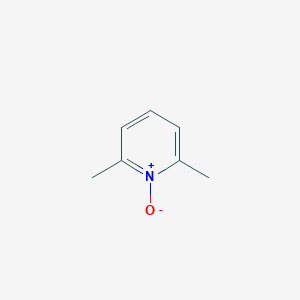

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDGFHXPUOJZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061462 | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-23-0 | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY6T788D7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Lutidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Lutidine N-oxide. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the spectral data in clearly structured tables, outlines the experimental protocols for data acquisition, and provides visualizations to aid in the understanding of the structure-spectra correlations.

Introduction to this compound

This compound, also known as 2,6-dimethylpyridine (B142122) N-oxide, is a heterocyclic organic compound with the chemical formula C₇H₉NO. It is a derivative of pyridine (B92270) and finds applications in various areas of chemical synthesis and as a ligand in coordination chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2 x -CH₃ | 2.55 | singlet | - | 6H |

| H-4 | 7.08 - 7.11 | doublet of doublets | 6.5, 8.5 | 1H |

| H-3, H-5 | 7.15 - 7.17 | doublet | 7.5 | 2H |

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~150 |

| C-4 | ~125 |

| C-3, C-5 | ~124 |

| 2 x -CH₃ | ~18 |

Note: These are predicted values and may vary slightly from experimentally determined shifts. The assignment is based on the expected electronic effects of the N-oxide and methyl groups on the pyridine ring.

Experimental Protocols

The following section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization of Structure and NMR Data Correlation

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure and its corresponding NMR signals.

References

An In-Depth Technical Guide to the Infrared and Mass Spectrometry Data of 2,6-Lutidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 2,6-Lutidine N-oxide, a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. This document presents key spectral data in a structured format, details experimental methodologies, and includes visualizations to illustrate the relationships between the compound's structure and its spectral characteristics.

Introduction

This compound, also known as 2,6-dimethylpyridine (B142122) N-oxide, is a derivative of pyridine (B92270). Its molecular formula is C₇H₉NO, and it has a molecular weight of approximately 123.15 g/mol .[1] The presence of the N-oxide functional group significantly influences its chemical reactivity and provides distinct spectral signatures that are crucial for its identification and characterization. This guide will delve into the specifics of its IR and mass spectra, providing researchers with the necessary data for its unambiguous identification in various experimental settings.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3000 | Aromatic C-H Stretch | Medium |

| ~2980 - 2850 | Aliphatic C-H Stretch | Medium |

| ~1600 - 1550 | Aromatic C=C Stretch | Strong |

| ~1480 - 1440 | CH₃ Asymmetric Bending | Medium |

| ~1380 | CH₃ Symmetric Bending | Medium |

| ~1250 - 1200 | N-O Stretch | Strong |

| ~800 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band associated with the N-O stretching vibration , typically observed in the 1250-1200 cm⁻¹ region. This peak is a key indicator of the presence of the N-oxide functionality. The aromatic C-H and C=C stretching vibrations, along with the bending vibrations of the methyl groups, further confirm the overall structure of the molecule.

Experimental Protocol for IR Spectroscopy

The following provides a general procedure for obtaining an FT-IR spectrum of this compound:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest, and the spectrum can be recorded in a liquid cell. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. Subsequently, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to 400 cm⁻¹.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. Electron ionization (EI) is a common technique used for the mass spectral analysis of organic molecules like this compound.

Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity (%) |

| 123 | [M]⁺ (Molecular Ion) | High |

| 107 | [M - O]⁺ | High |

| 92 | [M - O - CH₃]⁺ | Moderate |

| 79 | [C₅H₅N]⁺ (Pyridine radical cation) | Moderate |

| 78 | [C₅H₄N]⁺ | Moderate |

| 51 | [C₄H₃]⁺ | Low |

The mass spectrum of this compound is characterized by a prominent molecular ion peak [M]⁺ at m/z 123 . A very characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom , resulting in a strong peak at m/z 107 ([M - O]⁺), which corresponds to the 2,6-lutidine radical cation.[2] Further fragmentation can involve the loss of a methyl group from the [M - O]⁺ fragment to give a peak at m/z 92. Other significant fragments arise from the cleavage of the pyridine ring.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis, or directly using a heated probe for pure samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the structure of this compound and its key spectral features.

Caption: Relationship between this compound and its key IR and MS data.

Conclusion

The infrared and mass spectrometry data presented in this guide provide a robust basis for the identification and characterization of this compound. The characteristic N-O stretching vibration in the IR spectrum and the prominent molecular ion and [M - O]⁺ fragment in the mass spectrum are key diagnostic features. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectral data for this compound, aiding in its use in synthetic chemistry, drug discovery, and materials science.

References

In-Depth Technical Guide to the Electronic Properties of 2,6-Lutidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Lutidine N-oxide, a derivative of pyridine (B92270), is a versatile molecule with significant applications in organic synthesis, materials science, and catalysis. Its electronic properties are central to its reactivity and function, influencing its role as an oxidizing agent, a ligand in coordination chemistry, and a key component in photocatalytic reactions. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, supported by experimental and computational data, detailed methodologies, and visual representations of its functional pathways.

Core Electronic Properties

The electronic nature of this compound is defined by a combination of spectroscopic, electrochemical, and computational parameters. These properties provide insights into the molecule's stability, reactivity, and potential for interaction with other chemical species.

Spectroscopic Analysis: UV-Vis Absorption

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within a molecule. For this compound, the absorption spectrum is characterized by transitions within the aromatic system. In a mixture with lepidine, the spectrum is initially a sum of the individual components. However, upon the addition of an acid like trifluoroacetic acid (TFA), a noticeable increase in the absorbance of the charge-transfer band is observed around 380 nm.[1] This shift suggests the formation of an electron-donor-acceptor (EDA) complex, a key step in certain photochemical reactions.[1]

Table 1: Summary of Spectroscopic Data

| Property | Value/Observation | Conditions |

| UV-Vis Absorption | Charge-transfer band observed around 380 nm | In the presence of lepidine and trifluoroacetic acid |

Electrochemical Behavior

Computationally Derived Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for elucidating the electronic properties of molecules like this compound. While specific experimental values for properties like dipole moment, ionization potential, and electron affinity are scarce, computational studies on related pyridine N-oxides provide valuable estimates. For instance, a computational study on various amine and lactam N-oxides highlights the importance of the N-O bond in determining the electronic characteristics of these molecules.

Table 2: Summary of General Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 1073-23-0 |

| Appearance | Dark yellow to brown liquid |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of electronic properties. The following sections outline generalized protocols for key experimental techniques, adaptable for the study of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of this compound and investigate the formation of electron-donor-acceptor (EDA) complexes.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

Electron donor (e.g., lepidine)

-

Acid (e.g., trifluoroacetic acid, TFA)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound, the electron donor, and TFA in the chosen solvent at appropriate concentrations (e.g., 0.1 M).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Individual Spectra: Record the absorption spectrum of a dilute solution of this compound. Separately, record the spectrum of a dilute solution of the electron donor.

-

Mixture Spectrum: Prepare a solution containing both this compound and the electron donor. Record the absorption spectrum of this mixture.

-

EDA Complex Formation: To the mixture from the previous step, add a controlled amount of TFA (e.g., dropwise addition or serial dilutions). Record the absorption spectrum after each addition.

-

Data Analysis: Analyze the changes in the absorption spectra. The appearance of a new, long-wavelength absorption band upon addition of the acid is indicative of EDA complex formation.[1]

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Potentiostat with a three-electrode cell setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode, SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, rinse thoroughly with the solvent, and dry.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammogram Acquisition:

-

Immerse the electrodes in the solution.

-

Set the potential window to a range where the redox events of interest are expected.

-

Apply a potential sweep, starting from a potential where no reaction occurs, scanning towards the oxidation or reduction potential, and then reversing the scan direction.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Determine the reversibility of the redox processes by analyzing the peak separation and the ratio of the peak currents.

-

Signaling Pathways and Experimental Workflows

This compound plays a crucial role in various chemical transformations, particularly in photocatalysis. The following diagrams illustrate a generalized experimental workflow for characterizing its electronic properties and a plausible photocatalytic mechanism.

Experimental Workflow for Electronic Characterization

Caption: A generalized workflow for the electronic characterization of this compound.

Photocatalytic C-H Functionalization Mechanism

In the presence of a photocatalyst, this compound can act as a hydrogen atom transfer (HAT) agent for C-H functionalization.[2] The following diagram illustrates a plausible mechanism for this process.

Caption: A plausible mechanism for photocatalytic C-H functionalization using this compound.

Conclusion

The electronic properties of this compound are fundamental to its diverse applications in modern chemistry. Through a combination of spectroscopic and electrochemical techniques, complemented by computational analysis, a detailed understanding of its reactivity and potential can be achieved. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with this important molecule, facilitating further innovation in drug development and materials science.

References

Theoretical Exploration of 2,6-Dimethylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyridine (B142122) N-oxide, also known as 2,6-lutidine N-oxide, is a heterocyclic compound that has garnered significant interest in various chemical and biological fields. Its unique electronic and structural properties make it a versatile molecule in organic synthesis, serving as an oxidant, a ligand for metal complexes, and a catalyst.[1][2] Furthermore, recent studies have explored its potential applications as a plant growth regulator and its antimutagenic properties, highlighting its relevance in agricultural and pharmaceutical research.[3][4] This technical guide provides an in-depth analysis of the theoretical studies on 2,6-dimethylpyridine N-oxide, complemented by detailed experimental protocols and data presented for comparative analysis.

Theoretical Studies: Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, vibrational frequencies, and electronic properties of 2,6-dimethylpyridine N-oxide and its derivatives.[5] These theoretical investigations provide valuable insights that complement experimental findings.

Molecular Geometry

The optimized molecular structure of 2,6-dimethylpyridine N-oxide has been determined through computational methods. Key geometric parameters, such as bond lengths and bond angles, calculated using DFT with basis sets like B3LYP/6-311G(d,p), have shown good agreement with experimental data where available.[5]

Spectroscopic Properties

Theoretical calculations have been successfully used to predict and interpret the vibrational spectra (infrared and Raman) of 2,6-dimethylpyridine N-oxide.[5] The calculated vibrational frequencies, after appropriate scaling, correlate well with experimental spectra, aiding in the assignment of vibrational modes.[5] Studies on pyridine (B92270) N-oxide derivatives have also investigated their electronic spectra, noting shifts in absorption bands upon substitution. For instance, a blue shift is observed in the strong p-p* transition when moving from pyridine N-oxide to 2,6-dimethylpyridine N-oxide.[6]

Electronic Properties

The electronic properties of 2,6-dimethylpyridine N-oxide, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), have been investigated to understand its reactivity and intermolecular interactions.[5] The N-O bond is a key feature, and computational studies have been employed to calculate its bond dissociation enthalpy, providing insights into its chemical behavior.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on 2,6-dimethylpyridine N-oxide and related compounds.

Table 1: Computed Molecular Properties of 2,6-Dimethylpyridine N-oxide

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [8][9] |

| Molecular Weight | 123.15 g/mol | [9] |

| InChIKey | LIDGFHXPUOJZMK-UHFFFAOYSA-N | [9] |

| Canonical SMILES | CC1=CC=CC(=C1)--INVALID-LINK--C | [9] |

Table 2: Experimental Spectroscopic Data

| Spectroscopic Technique | Key Peaks / Ranges | Source |

| ¹H NMR (in CDCl₃) | δ 7.13, 7.12, 2.54 ppm | [10] |

| ¹³C NMR (in CDCl₃) | Data available in spectral databases | [1] |

| IR (KBr disc) | Data available in spectral databases | [1] |

| UV-Vis (in aprotic solvents) | ~274 nm (p-p* band) | [6] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis, purification, and characterization of 2,6-dimethylpyridine N-oxide.

Synthesis of 2,6-Dimethylpyridine N-oxide

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.[11]

Materials:

-

2,6-Lutidine (2,6-dimethylpyridine)[12]

-

Dichloromethane[12]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 2,6-lutidine in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylpyridine N-oxide.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane (B126788) and toluene).[13]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized 2,6-dimethylpyridine N-oxide can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the N-O stretching vibration.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[13]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,6-dimethylpyridine N-oxide.

Caption: General workflow for the synthesis and purification of 2,6-dimethylpyridine N-oxide.

Role in Organic Synthesis: Oxidation Reaction

2,6-Dimethylpyridine N-oxide can act as an oxidant in various chemical transformations. The diagram below shows a conceptual representation of its role in an oxidation reaction.

Caption: Conceptual diagram of 2,6-dimethylpyridine N-oxide as an oxidant.

Conclusion

Theoretical studies of 2,6-dimethylpyridine N-oxide, particularly those using DFT methods, have provided a deep understanding of its molecular structure, and spectroscopic and electronic properties.[5] These computational insights, when combined with robust experimental protocols for its synthesis and characterization, offer a powerful toolkit for researchers in organic chemistry, materials science, and drug development. The continued investigation of this versatile molecule and its derivatives is likely to uncover new applications and further enhance its utility in various scientific disciplines.

References

- 1. Page loading... [guidechem.com]

- 2. Item - Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. mdpi.com [mdpi.com]

- 8. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 9. 2,6-Dimethylpyridine N-oxide | C7H9NO | CID 14083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dimethylpyridine N-oxide(1073-23-0) IR2 spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Dimethylpyridine N-oxide | 1073-23-0 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,6-Lutidine N-oxide: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Lutidine N-oxide, also known as 2,6-dimethylpyridine (B142122) N-oxide, is a heterocyclic compound with a rich history in organic synthesis and a growing profile in biochemical and agricultural research. First explored in the mid-20th century following the initial discovery of pyridine (B92270) N-oxides, this sterically hindered base and mild oxidizing agent has proven to be a versatile reagent. This guide provides a comprehensive overview of its discovery, historical development, key chemical transformations, and applications. Detailed experimental protocols for its synthesis and representative reactions are presented, alongside tabulated quantitative data for easy reference. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of its chemical behavior and utility.

Discovery and History

The journey of this compound is intrinsically linked to the broader discovery of heteroaromatic N-oxides. The first synthesis of a pyridine N-oxide was reported by Jakob Meisenheimer in 1926, who successfully oxidized pyridine using peroxybenzoic acid.[1] This pioneering work laid the foundation for the exploration of a new class of compounds with unique reactivity.

While the exact first synthesis of this compound is not definitively documented in a singular seminal paper, its preparation follows the general principles established for pyridine N-oxidation. The common and efficient method for its synthesis involves the oxidation of 2,6-lutidine, a compound first isolated from the basic fraction of coal tar and bone oil.[2] The oxidation is typically achieved using hydrogen peroxide in the presence of an acid, such as acetic acid. This method, a modification of the procedures used for other pyridine derivatives, provides good yields and is scalable.[3]

Historically, the study of pyridine N-oxides gained significant momentum in the 1950s, with extensive investigations into their chemical properties and synthetic utility.[4] this compound, with its two methyl groups flanking the N-oxide functionality, presented an interesting case for studying the effects of steric hindrance on reactivity.

Physicochemical and Spectroscopic Data

This compound is a dark yellow to brown liquid at room temperature.[2] Its key physical and spectroscopic properties are summarized in the table below, providing a valuable reference for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| CAS Number | 1073-23-0 | [5] |

| Appearance | Dark yellow to brown liquid | [2] |

| Storage Temperature | 0 - 8 °C | [2] |

| ¹H NMR (CDCl₃) | δ 7.15-7.17 (d, 2H), 7.08-7.11 (dd, 1H), 2.55 (s, 6H) | Supporting Information |

| ¹³C NMR (CDCl₃) | δ 148.5, 138.8, 126.1, 123.2, 17.3 | Supporting Information |

| IR Spectrum (KBr) | Major peaks include C=C and N-O stretching vibrations. | [5] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 123. | [5] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the direct oxidation of 2,6-lutidine. The following protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[3]

Experimental Protocol: N-Oxidation of 2,6-Lutidine

Materials:

-

2,6-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-lutidine (1.0 equivalent) and glacial acetic acid (5-10 equivalents).

-

Slowly add hydrogen peroxide (30-35%, 1.5-2.0 equivalents) to the stirred solution. The addition may be exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield: 70-85%

Synthesis Workflow

Key Chemical Reactions and Applications

This compound participates in a variety of chemical transformations, primarily leveraging its properties as a mild oxidizing agent and a sterically hindered base.[2]

As an Oxidizing Agent

This compound can act as an oxygen transfer agent in various oxidation reactions.[2] Its utility is particularly pronounced in metal-catalyzed oxidations, where it can regenerate the active high-valent metal species.

A notable application is in the photocatalyzed radical cascade annulation of 1,6-enynes. In this reaction, this compound serves as a source of an oxygen-centered radical, which initiates a cascade of reactions to form complex polycyclic structures.[6][7]

Reactions with Electrophiles

The oxygen atom of the N-oxide is nucleophilic and readily reacts with electrophiles. A classic example is the reaction with acid anhydrides, such as acetic anhydride (B1165640). This reaction, known as the Boekelheide rearrangement for α-picoline N-oxides, leads to the formation of 2-acetoxymethyl-6-methylpyridine upon heating.[8]

Materials:

-

This compound

-

Acetic Anhydride

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding water.

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or distillation.

Expected Products: A mixture of rearranged products, primarily 2-acetoxymethyl-6-methylpyridine.

In Coordination Chemistry

The N-oxide functionality acts as a good ligand for various metal ions. This compound forms stable complexes with a range of transition metals and rare-earth elements. The steric bulk of the methyl groups influences the coordination number and geometry of the resulting metal complexes.

Logical Relationship of Reactivity

Applications in Drug Development and Biological Systems

While primarily a synthetic reagent, this compound and its derivatives have found applications in biological contexts.

Plant Growth Regulation

This compound has been identified as a plant growth regulator.[9] It has been shown to improve the initial growth of plants and increase both early and total crop yields.[9] The precise signaling pathway through which it exerts these effects is an area of ongoing research, but it is believed to involve the modulation of plant hormone activities.

Biochemical Probes

In biochemical studies, this compound can serve as a probe to investigate enzyme activities and interactions.[2] Its ability to interact with metal centers in metalloenzymes or to act as a mild oxidant can provide insights into enzyme mechanisms.

Antimutagenic Properties

Recent studies have explored the antimutagenic potential of 2,6-Dimethylpyridine-N-oxide. Using the fluctuation Ames test, it was found to exhibit a significant antimutagenic effect, suggesting its potential in mitigating the risks of genotoxic agents.[10] This opens up avenues for its investigation in drug development and environmental protection.

Experimental Workflow for Antimutagenicity Testing

Conclusion

This compound, a derivative of a compound once sourced from coal tar, has evolved into a valuable tool in the modern chemical and biological sciences. Its unique combination of steric hindrance and the reactive N-oxide functionality allows for a range of selective transformations. While its history is rooted in the fundamental exploration of pyridine chemistry, its future applications may extend into the realms of sustainable agriculture and the development of novel therapeutic agents. This guide has provided a detailed overview of its discovery, synthesis, and reactivity, offering a solid foundation for researchers and professionals seeking to harness the potential of this versatile molecule. Further research into its biological mechanisms of action is warranted and will likely unveil new and exciting applications.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 6. Item - Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,6-Lutidine N-oxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Lutidine N-oxide in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the synthesis of the title compound. This information is crucial for researchers and professionals working with this compound in areas such as organic synthesis, pharmaceutical development, and materials science, where understanding its behavior in different solvent systems is paramount for reaction optimization, purification, and formulation.

Physicochemical Properties of this compound

This compound, also known as 2,6-dimethylpyridine (B142122) N-oxide, is a heterocyclic compound with the chemical formula C₇H₉NO. It presents as a hygroscopic, colorless to light yellow liquid or low-melting solid. The presence of the polar N-oxide functional group significantly influences its physical and chemical properties, particularly its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | |

| Melting Point | 9-10 °C | |

| Boiling Point | 106-110 °C at 8 mmHg | |

| Density | 1.102 g/mL | |

| pKa (of conjugate acid) | 1.37 | |

| Water Solubility | Miscible |

Solubility Profile

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | Highly Polar | Miscible | The polar N-oxide group can form strong hydrogen bonds with water molecules. |

| Methanol | Polar Protic | Soluble | Expected to be highly soluble due to its polarity and ability to act as a hydrogen bond acceptor. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is anticipated. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar nature of acetone should facilitate the dissolution of the polar N-oxide. |

| Dichloromethane (B109758) (DCM) | Moderately Polar | Soluble | Often used as a solvent in the synthesis and extraction of pyridine (B92270) N-oxides, indicating good solubility. |

| Toluene (B28343) | Nonpolar | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is less likely to effectively solvate the highly polar N-oxide. |

| Hexane (B92381) | Nonpolar | Insoluble | As a nonpolar alkane, hexane is not expected to dissolve this compound to any significant extent. |

| Diethyl Ether | Slightly Polar | Moderately Soluble | Can act as a hydrogen bond acceptor, suggesting some degree of solubility. Often used in purification by precipitation, implying it's not a very strong solvent. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for the experimental determination of its solubility in organic solvents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,6-lutidine. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.

Experimental Protocol: Oxidation of 2,6-Lutidine with Hydrogen Peroxide

Materials:

-

2,6-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,6-lutidine (1 equivalent) in glacial acetic acid.

-

To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents). The addition should be done portion-wise to control the exothermic reaction.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Caption: Workflow for the synthesis of this compound.

Determination of Solubility

A standard method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Materials:

-

This compound (purified)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method.

-

Calculate the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, its chemical structure strongly suggests high solubility in polar solvents and limited solubility in nonpolar solvents. The provided experimental protocols for its synthesis and solubility determination offer a practical framework for researchers to generate specific data tailored to their needs. A thorough understanding of the solubility of this compound is essential for its effective application in research and development, enabling better control over reaction conditions, purification processes, and the formulation of new products. Further research to quantify the solubility of this versatile compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

2,6-Lutidine N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, reactivity, and applications of the versatile heterocyclic N-oxide, 2,6-lutidine N-oxide.

Introduction

This compound, also known as 2,6-dimethylpyridine (B142122) N-oxide, is a heterocyclic N-oxide that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science. Its unique structural features, combining a pyridine (B92270) ring with a sterically hindered N-oxide functionality, impart a range of useful properties that make it a valuable reagent and building block. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, reactivity, and diverse applications, with a particular emphasis on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature and is hygroscopic.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1073-23-0 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥98% (GC) | [3] |

| Density | 1.10 g/mL | [1] |

| Refractive Index | 1.56 | [1] |

| Solubility | Soluble in water. | [4] |

| Storage Conditions | Store at 0 - 8 °C, protect from moisture. | [3] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (300 MHz, CCl₄) | δ 7.17 (d, J=8.0 Hz, 2H), 6.92 (d, J=8.0 Hz, 1H), 2.41 (s, 6H) | [5] |

| ¹H NMR (89.56 MHz, CDCl₃) | δ 7.13 (m, 2H), 2.54 (s, 6H) | [5] |

| ¹³C NMR | Data not explicitly found in a table format, but spectra are available for viewing. | [6][7] |

| IR Spectrum | Available for viewing, key stretches include C=N, C-H, and N-O bands. | [8][9] |

| Mass Spectrum (EI) | Available for viewing. | [8] |

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of its parent heterocycle, 2,6-lutidine. This is typically achieved using a peroxy acid, with hydrogen peroxide in acetic acid being a widely used system.

Experimental Protocol: Oxidation of 2,6-Lutidine

Materials:

-

2,6-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 2,6-lutidine (1.0 equivalent) and glacial acetic acid (5-10 equivalents).

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.1-1.5 equivalents) dropwise, ensuring the temperature remains below 20 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent with a broad range of applications in organic synthesis and beyond.

As an Oxidizing Agent

The N-oxide functionality can act as an oxygen donor, making this compound a mild and selective oxidizing agent.[3] It is particularly useful in reactions where over-oxidation is a concern.

In Photocatalysis and as a Hydrogen Atom Transfer (HAT) Agent

Recent research has highlighted the role of pyridine N-oxides, including this compound, in photoredox catalysis.[10] They can serve as precursors to oxygen-centered radicals, which are potent hydrogen atom transfer (HAT) agents capable of activating strong C-H bonds.[10][11] This reactivity has been exploited in various C-H functionalization reactions.

Caption: Photocatalytic C-H functionalization using this compound.

As a Non-Nucleophilic Base

While the parent compound, 2,6-lutidine, is well-known as a sterically hindered, non-nucleophilic base, the N-oxide derivative can also play a role in modulating reaction conditions, for instance by influencing phase separation in aqueous reaction mixtures.[12]

In Drug Development and Medicinal Chemistry

Heterocyclic N-oxides are an emerging class of therapeutic agents with a wide range of biological activities.[9] The N-oxide motif can act as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications of this compound in marketed drugs are not prominent, its use as a reagent in the synthesis of complex molecules makes it an important tool for drug discovery and development.[3]

Other Applications

-

Plant Growth Regulator: this compound has been identified as a plant growth regulator that can enhance initial growth and increase crop yields.[2]

-

Ligand in Coordination Chemistry: The oxygen atom of the N-oxide can coordinate to metal ions, and this compound has been used to synthesize coordination complexes with rare-earth elements.

-

Material Science: It serves as an intermediate in the production of various fine chemicals and contributes to advancements in material science and catalysis.[3]

Safety and Handling

This compound is considered a hazardous chemical. It is harmful if swallowed and causes skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Store in a cool, dry place away from strong oxidizing agents.[1] For detailed safety information, consult the Safety Data Sheet (SDS).[1]

Conclusion

This compound is a multifaceted heterocyclic compound with a growing number of applications in both academic research and industrial processes. Its utility as a mild oxidizing agent, a precursor for HAT reagents in photocatalysis, and its role in influencing reaction media make it a valuable tool for synthetic chemists. For professionals in drug development, its importance lies not only in its potential biological activities but also in its enabling role in the synthesis of complex pharmaceutical intermediates. As research into C-H functionalization and photoredox catalysis continues to expand, the significance of this compound is likely to grow, solidifying its position as a key reagent in modern organic chemistry.

References

- 1. fishersci.com [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-Lutidine-N-oxide (CAS 1073-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 9. 2,6-Lutidine(108-48-5) IR Spectrum [m.chemicalbook.com]

- 10. Item - Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Steric Hindrance Effects in 2,6-Lutidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Lutidine N-oxide, the N-oxidized derivative of 2,6-dimethylpyridine, is a versatile molecule in organic synthesis and coordination chemistry. Its utility is profoundly influenced by the significant steric hindrance imposed by the two methyl groups positioned ortho to the N-oxide functionality. This technical guide provides a comprehensive analysis of the steric effects of this compound, detailing its synthesis, structural characteristics, and reactivity. Quantitative data on bond lengths, bond angles, and basicity are presented to illustrate the impact of steric congestion. Detailed experimental protocols for its preparation and application in sterically demanding reactions are provided, alongside visualizations of key chemical principles and workflows to offer a deeper understanding of its unique chemical behavior.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule. In the case of this compound, the presence of two methyl groups flanking the N-oxide group creates a sterically crowded environment that dictates its chemical behavior. This steric bulk hinders the approach of reagents to the nitrogen and oxygen atoms, leading to unique reactivity compared to less substituted pyridine (B92270) N-oxides. This guide explores the multifaceted consequences of this steric hindrance, providing researchers with the foundational knowledge to effectively utilize this reagent in their work.

Synthesis of this compound

The most common method for the synthesis of this compound is the direct oxidation of 2,6-lutidine. A widely used and effective oxidizing agent for this transformation is hydrogen peroxide in the presence of a carboxylic acid, typically acetic acid. The carboxylic acid acts as a catalyst, forming a more reactive peroxy acid in situ.

Reaction Pathway

The synthesis proceeds through the formation of peracetic acid from acetic acid and hydrogen peroxide, which then oxidizes the nitrogen atom of 2,6-lutidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 3,5-lutidine N-oxide and is a general procedure for the N-oxidation of substituted pyridines.[1]

Materials:

-

2,6-Lutidine

-

Glacial Acetic Acid

-

30-35% Hydrogen Peroxide solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, combine 2,6-lutidine (1.0 eq) and glacial acetic acid (approx. 10 eq) in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Addition of Oxidant: While stirring, slowly add hydrogen peroxide (1.1 - 1.5 eq) to the mixture. The addition should be done cautiously to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The excess acetic acid and water are typically removed by vacuum distillation.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Structural and Physical Properties: The Signature of Steric Hindrance

Quantitative Structural Data

The following table summarizes key bond lengths and angles of the this compound ligand when coordinated to a zinc(II) center. For comparison, data for the less sterically hindered pyridine is provided.

| Parameter | This compound (in Zn complex)[2] | Pyridine[3] |

| Bond Lengths (Å) | ||

| N-O | ~1.35 | N/A |

| C2-N | ~1.37 | 1.34 |

| C6-N | ~1.37 | 1.34 |

| Bond Angles (°) | ||

| C2-N-C6 | ~121 | 116.7 |

| O-N-C2 | ~119 | N/A |

| O-N-C6 | ~119 | N/A |

Note: The data for this compound is derived from its zinc complex and may be influenced by coordination.

The increased C2-N-C6 bond angle in the coordinated this compound compared to pyridine suggests a distortion of the pyridine ring to accommodate the steric pressure from the methyl groups.

Basicity and Nucleophilicity

The steric hindrance in this compound has a profound effect on its basicity and nucleophilicity. The methyl groups do not significantly alter the intrinsic basicity of the N-oxide oxygen, which is influenced by the electron-donating nature of the methyl groups. However, they create a significant barrier to protonation and coordination with Lewis acids.

Reactivity and Applications Driven by Steric Hindrance

The unique combination of an available oxygen atom for reactions and significant steric shielding leads to a range of applications for this compound.

Coordination Chemistry

The steric bulk of the methyl groups in this compound significantly impacts its coordination to metal centers. This steric hindrance can be a tool to control the coordination number and geometry of metal complexes. For instance, in complexes with rare-earth bromides, this compound forms complexes with a lower coordination number compared to the less hindered pyridine N-oxide. This demonstrates that the steric demands of the ligand can be used to tune the properties of the resulting metal complexes.

Oxidizing Agent

This compound can function as a mild and selective oxidizing agent. The steric hindrance around the N-O bond can influence the selectivity of the oxidation reaction, favoring attack at less sterically crowded positions on a substrate.

Experimental Protocol: Oxidation of a Thioether

This protocol provides a general procedure for the oxidation of a thioether to a sulfoxide (B87167) using a pyridine N-oxide as the oxidant, which can be adapted for this compound to potentially achieve high selectivity due to its steric bulk.

Materials:

-

Thioether (e.g., methyl phenyl sulfide)

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the thioether (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Add this compound (1.0 - 1.2 eq) to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time will vary depending on the substrate.

-

Workup: Upon completion, the reaction mixture can be washed with water to remove the 2,6-lutidine byproduct. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

-

Purification: The crude sulfoxide can be purified by column chromatography on silica (B1680970) gel.

Conclusion

The steric hindrance imparted by the 2,6-dimethyl substitution in this compound is a defining feature that governs its structure, reactivity, and utility in chemical synthesis and materials science. This technical guide has provided a detailed overview of these effects, supported by quantitative data and practical experimental protocols. By understanding and harnessing the principles of steric hindrance, researchers can effectively employ this compound as a valuable tool for achieving selectivity and controlling reactivity in a variety of chemical transformations. Further research into the crystal structure of the free ligand and more extensive comparative reactivity studies will continue to refine our understanding of this important molecule.

References

The Coordination Chemistry of 2,6-Lutidine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Lutidine N-oxide, a sterically hindered heterocyclic ligand, plays a significant role in coordination chemistry. Its unique structural and electronic properties, arising from the presence of two methyl groups flanking the N-oxide functional group, dictate its coordination behavior, leading to the formation of a diverse array of metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, encompassing its synthesis, spectroscopic characterization, and the structural features of its metal complexes. Detailed experimental protocols for the synthesis of the ligand and its complexes, along with methods for their characterization, are presented. Quantitative data, including spectroscopic and structural parameters, are summarized in tabular format for easy reference. Furthermore, this guide illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Pyridine (B92270) N-oxides are a versatile class of ligands in coordination chemistry, known for their ability to coordinate to metal ions through the oxygen atom of the N-oxide group.[1] The introduction of substituents on the pyridine ring allows for the fine-tuning of the electronic and steric properties of these ligands, thereby influencing the structure, stability, and reactivity of the resulting metal complexes. This compound (2,6-dimethylpyridine N-oxide) is a particularly interesting ligand due to the steric hindrance imposed by the two methyl groups at the 2 and 6 positions.[2] This steric bulk significantly impacts the number of ligands that can coordinate to a metal center, often leading to lower coordination numbers compared to less hindered pyridine N-oxides.[3] This guide delves into the fundamental aspects of the coordination chemistry of this compound, providing a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,6-lutidine. A common and effective method involves the use of hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid.[4]

Experimental Protocol: Oxidation of 2,6-Lutidine

A detailed protocol for the N-oxidation of a substituted pyridine, which can be adapted for 2,6-lutidine, is as follows[4]:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-lutidine in glacial acetic acid.

-

Slowly add a 30-35% aqueous solution of hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

-

Heat the reaction mixture at 70-80°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess acetic acid and water under reduced pressure.

-

The residue is then neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, to precipitate the this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as acetone (B3395972) or a mixture of hexane (B92381) and ethyl acetate.

Spectroscopic Characterization of this compound

The structure and purity of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The 1H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methyl groups.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| CH3 | 2.54 | singlet | CDCl3 |

| H-3, H-5 | 7.12-7.13 | multiplet | CDCl3 |

| H-4 | 7.17 | multiplet | CDCl3 |

Data sourced from ChemicalBook.

Infrared Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various vibrational modes of the molecule. A notable feature is the N-O stretching vibration.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm-1) |

| N-O stretch | ~1258 |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (methyl) | ~2950 |

| C=C, C=N ring stretch | ~1600, ~1450 |

| N-O bend | ~846 |

Data adapted from NIST Chemistry WebBook and other sources.[3][5]

Coordination Chemistry with Metal Ions

This compound forms coordination complexes with a wide range of metal ions, including lanthanides and transition metals. The steric hindrance from the methyl groups plays a crucial role in determining the stoichiometry and geometry of these complexes.

Lanthanide Complexes

This compound reacts with lanthanide salts to form complexes where the ligand coordinates through the oxygen atom of the N-oxide group. The number of coordinated ligands is typically limited to three or four due to steric constraints.[3]

The following is a general procedure for the synthesis of rare-earth bromide complexes with this compound[3]:

-

Hydrated rare-earth bromides are prepared by dissolving the corresponding rare-earth oxide in hydrobromic acid.

-

To a known amount of the hydrated rare-earth bromide, an excess of this compound is added.

-

The mixture is gently warmed and stirred on a water bath until the salt dissolves in the ligand.

-

Upon standing for a short period, a crystalline product precipitates.

-

The product is collected by filtration, washed with a suitable solvent like acetone to remove any unreacted ligand, and dried in a desiccator over a drying agent such as P4O10.

Transition Metal Complexes

This compound also forms stable complexes with various transition metals, including zinc, cobalt, nickel, and copper.[2] The geometry of these complexes can range from tetrahedral to octahedral, depending on the metal ion, the counter-anion, and the stoichiometry.

Table 3: Examples of Transition Metal Complexes with this compound

| Metal Ion | Complex Formula | Geometry |

| Zn(II) | [ZnCl2(2,6-Lut-NO)2] | Distorted Tetrahedral |

| Co(II) | [Co(2,6-Lut-NO)2(NCS)2] | Tetrahedral |

| Ni(II) | --INVALID-LINK--2 | Octahedral |

| Cu(II) | [Cu(2,6-Lut-NO)2Br2] | Polymeric Octahedral |

Data compiled from various sources.[2]

Structural and Spectroscopic Data of Metal Complexes

The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic properties. X-ray crystallography provides precise information about the bond lengths and angles within the coordination sphere.

Infrared Spectroscopy of Complexes

Upon coordination to a metal ion, the N-O stretching frequency of this compound typically shifts to a lower wavenumber. This shift is a clear indication of the coordination through the oxygen atom, as the M-O bond formation weakens the N-O bond.[3] The N-O bending vibration, however, does not show a significant shift upon complexation.[3]

Table 4: Representative IR Data for this compound and its Lanthanide Complexes

| Compound | ν(N-O) (cm-1) | Δν(N-O) (cm-1) |

| This compound | 1258 | - |

| LaBr3(2,6-Lut-NO)4·H2O | 1225 | -33 |

| PrBr3(2,6-Lut-NO)4·H2O | 1228 | -30 |

| NdBr3(2,6-Lut-NO)4·H2O | 1230 | -28 |

Data adapted from Sivapullaiah and Soundararajan (1981).[3]

Structural Data

While a comprehensive table of bond lengths and angles for all known complexes is beyond the scope of this guide, representative data for a zinc(II) complex are provided below to illustrate the typical coordination geometry.

Table 5: Selected Bond Lengths and Angles for [ZnCl2(quinoline N-oxide)2]

| Bond | Length (Å) | Angle | Degree (°) |

| Zn-Cl1 | 2.221(2) | Cl1-Zn-Cl2 | 116.59(9) |

| Zn-Cl2 | 2.215(2) | O1-Zn-O2 | 98.4(1) |

| Zn-O1 | 2.011(4) | Cl1-Zn-O1 | 109.1(1) |

| Zn-O2 | 2.015(4) | Cl2-Zn-O2 | 110.2(1) |

Note: Data for the closely related quinoline (B57606) N-oxide complex is presented as a representative example of a tetrahedral Zn(II) complex with an N-oxide ligand. Specific data for the this compound complex would require access to its crystallographic information file.

Analytical Characterization of Complexes